Technical Guide: 2'-(Aminomethyl)-biphenyl-2-carboxylic acid HCl
Technical Guide: 2'-(Aminomethyl)-biphenyl-2-carboxylic acid HCl
The following technical guide is structured as a high-level whitepaper for drug discovery scientists. It prioritizes the compound's strategic utility as a "cyclization-ready" scaffold for polycyclic heterocycles (specifically phenanthridinones) and peptidomimetics.[1][2]
CAS: 31638-34-3 | Molecular Formula: C₁₄H₁₃NO₂[1][2]·HCl | Role: Phenanthridinone Precursor & Peptidomimetic Turn Inducer[1]
Executive Summary: The "Cyclization Switch"
In the landscape of medicinal chemistry, 2'-(Aminomethyl)-biphenyl-2-carboxylic acid HCl (hereafter AMBC-HCl ) represents a critical "pre-organized" scaffold.[1][2] Unlike generic biphenyls, AMBC-HCl possesses a unique 2,2'-disubstitution pattern that positions a nucleophilic amine (2'-position) in varying proximity to an electrophilic carboxylic acid (2-position).[1][2]
This structural geometry creates a "Cyclization Switch" :
-
Linear State: In its open form, it acts as a rigid, aromatic linker for peptidomimetics, inducing
-turn secondary structures due to the restricted rotation of the biphenyl bond. -
Cyclized State: Under dehydration conditions, it undergoes rapid intramolecular condensation to form phenanthridin-6(5H)-one , a tricyclic core essential for PARP inhibitors (Poly(ADP-ribose) polymerase) and DNA-intercalating alkaloids.[1][2]
This guide details the handling, synthetic utility, and validated protocols for leveraging AMBC-HCl in drug development.
Chemical Profile & Datasheet
| Property | Specification |
| CAS Number | 31638-34-3 |
| IUPAC Name | 2'-(Aminomethyl)-[1,1'-biphenyl]-2-carboxylic acid hydrochloride |
| Molecular Weight | 263.72 g/mol (HCl salt) / 227.26 g/mol (Free base) |
| Appearance | White to off-white crystalline solid |
| Solubility | High: Water, Methanol, DMSO.[1][2] Low: Dichloromethane, Hexanes.[1] |
| pKa Values | ~4.2 (COOH), ~9.5 (NH₃⁺) |
| Melting Point | 245–250 °C (Decomposes) |
| Hygroscopicity | Moderate (Store under desiccant) |
| Stability | Stable as HCl salt.[1] Free base may slowly cyclize in solution.[1][2] |
Synthetic Utility & Mechanism
The primary value of AMBC-HCl lies in its ability to access the phenanthridinone pharmacophore.[1][2] This transformation is driven by the Gem-disubstituent effect (or Thorpe-Ingold effect) analog, where the biphenyl rigidity forces the amine and acid groups into proximity.[1][2]
The Cyclization Pathway
The conversion to phenanthridin-6(5H)-one is the most common downstream reaction.[1][2] This can be achieved thermally or via activation agents (EDC/HOBt, SOCl₂).[1]
Figure 1: The "Cyclization Switch" mechanism converting the linear amino acid to the tricyclic pharmacophore.[1][2]
Peptidomimetic Applications
In peptide chemistry, AMBC-HCl is used as a
Validated Experimental Protocols
Protocol A: Synthesis of Phenanthridin-6(5H)-one (Cyclization)
Context: This protocol converts AMBC-HCl into the tricyclic core used in PARP inhibitor synthesis.[1][2]
Reagents:
-
Thionyl Chloride (SOCl₂) (3.0 eq) or EDC.HCl (1.2 eq)[1]
-
Solvent: Dry Toluene or DMF
-
Base: Triethylamine (Et₃N) (2.5 eq)[1]
Step-by-Step Workflow:
-
Suspension: Suspend AMBC-HCl (1.0 g, 3.8 mmol) in dry Toluene (15 mL) in a round-bottom flask equipped with a reflux condenser.
-
Activation: Add Thionyl Chloride (0.83 mL, 11.4 mmol) dropwise at room temperature. (Caution: Gas evolution).[1][2]
-
Reflux: Heat the mixture to reflux (110°C) for 3–4 hours. The suspension should clear as the acid chloride forms and cyclizes.
-
Quench: Cool to 0°C and quench carefully with saturated NaHCO₃ solution to neutralize excess acid.
-
Isolation: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water to obtain Phenanthridin-6(5H)-one as white needles.
Self-Validation Check:
-
TLC: Starting material (polar, stays at baseline) disappears; Product (less polar) moves to R_f ~ 0.4 (Hexane:EtOAc 1:1).
-
IR: Appearance of a strong lactam carbonyl stretch at ~1660 cm⁻¹.[1]
Protocol B: Suzuki-Miyaura Synthesis of AMBC-HCl Core
Context: If you need to synthesize the core from building blocks (e.g., for isotopic labeling).[2]
Figure 2: Synthetic route to access AMBC-HCl via Palladium-catalyzed cross-coupling.[1][2]
Methodology:
-
Coupling: React N-Boc-2-bromobenzylamine with 2-carboxyphenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2M aq) in Dioxane at 90°C for 12h.
-
Workup: Acidify aqueous layer to precipitate the N-Boc protected biphenyl acid.[1][2]
-
Deprotection: Dissolve the intermediate in 4M HCl/Dioxane. Stir for 2h.
-
Precipitation: Add Diethyl Ether to precipitate the target AMBC-HCl salt. Filter and dry.[1][2][3]
Quality Control & Analytics
To ensure the integrity of CAS 31638-34-3, the following analytical signatures must be verified.
1. HPLC Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2]
-
Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% TFA).[1]
-
Retention Time: AMBC-HCl will elute early (polar) compared to the cyclized phenanthridinone impurity.[1][2]
-
Purity Criteria: >98% (Area %).
2. ¹H-NMR (DMSO-d₆, 400 MHz):
-
Ammonium Protons: Broad singlet at δ 8.2–8.5 ppm (3H, -NH₃⁺).[1][2]
-
Methylene: Singlet or doublet at δ 3.8–4.0 ppm (2H, -CH₂-N).[1][2]
-
Carboxylic Acid: Very broad singlet >12 ppm (often invisible if wet).[1][2]
3. Common Impurities:
-
Phenanthridinone: Result of spontaneous cyclization (Check for lactam peak in IR/NMR).
-
Palladium: If synthesized via Suzuki (Check via ICP-MS, limit <10 ppm).[1][2]
References
-
PubChem. (n.d.).[1][2] Compound Summary for CID 129319943: Methyl 3'-(aminomethyl)biphenyl-4-carboxylate HCl.[1][2] National Library of Medicine.[1][2] Retrieved March 6, 2026, from [Link]
-
ResearchGate. (2021). Synthetic Approaches to Phenanthridine‐6(5H)‐ones. Retrieved March 6, 2026, from [Link]
Sources
- 1. Methyl 3'-(aminomethyl)biphenyl-4-carboxylate HCl | C15H16ClNO2 | CID 129319943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3'-AMINO-2'-HYDROXYBIPHENYL-3-CARBOXYLIC ACID | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. spectrumchemical.com [spectrumchemical.com]
